molecular formula C16H17NO B13887221 N,2,6-Trimethyl-N-phenylbenzamide CAS No. 135340-85-1

N,2,6-Trimethyl-N-phenylbenzamide

Cat. No.: B13887221
CAS No.: 135340-85-1
M. Wt: 239.31 g/mol
InChI Key: RKZOMLJNDJHKAS-UHFFFAOYSA-N
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Description

N,2,6-Trimethyl-N-phenylbenzamide is a chemical compound with the molecular formula C16H17NO It is a derivative of benzamide, characterized by the presence of three methyl groups and a phenyl group attached to the benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

N,2,6-Trimethyl-N-phenylbenzamide can be synthesized through the direct condensation of benzoic acids and amines. One efficient method involves the use of diatomite earth@IL/ZrCl4 under ultrasonic irradiation . This green and rapid process provides high yields and is eco-friendly. Another method involves the use of TiCl4 in pyridine at 85°C, which also yields the desired amide with high purity .

Industrial Production Methods

Industrial production of this compound typically involves the reaction of benzoyl chloride with substituted aniline in the presence of a catalyst such as DMAP (4-dimethylaminopyridine) and triethylamine in dichloromethane (DCM) at room temperature . This method is scalable and suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N,2,6-Trimethyl-N-phenylbenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).

Major Products

The major products formed from these reactions include N-oxide derivatives, amines, and various substituted benzamides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N,2,6-Trimethyl-N-phenylbenzamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of N,2,6-Trimethyl-N-phenylbenzamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit non-receptor tyrosine kinases, which play a role in cell signaling pathways . This inhibition can lead to the suppression of cell growth, making it a potential candidate for cancer therapy. The compound’s structure allows it to bind effectively to these targets, disrupting their normal function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of three methyl groups and a phenyl group enhances its stability and reactivity compared to other benzamide derivatives.

Properties

CAS No.

135340-85-1

Molecular Formula

C16H17NO

Molecular Weight

239.31 g/mol

IUPAC Name

N,2,6-trimethyl-N-phenylbenzamide

InChI

InChI=1S/C16H17NO/c1-12-8-7-9-13(2)15(12)16(18)17(3)14-10-5-4-6-11-14/h4-11H,1-3H3

InChI Key

RKZOMLJNDJHKAS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)C(=O)N(C)C2=CC=CC=C2

Origin of Product

United States

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